N'-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide
Description
N'-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide is a Schiff-base hydrazide derivative synthesized via condensation of furan-2-carbohydrazide with a substituted aldehyde containing a 5-phenyl-1H-pyrazol-4-yl group. This compound belongs to a class of aroylhydrazones known for diverse biological activities, including antimicrobial, antitumor, and redox-modulating properties . Its structure features a furan ring linked to a pyrazole moiety via a hydrazone bridge, enabling π-π stacking and hydrogen-bonding interactions critical for molecular stability and bioactivity .
Properties
Molecular Formula |
C15H12N4O2 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-[(5-phenyl-1H-pyrazol-4-yl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C15H12N4O2/c20-15(13-7-4-8-21-13)19-17-10-12-9-16-18-14(12)11-5-2-1-3-6-11/h1-10H,(H,16,18)(H,19,20) |
InChI Key |
PDNRWPPOOJTTQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide typically involves the condensation of furan-2-carbohydrazide with 5-phenyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazide group under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole and furan derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
N’-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure aligns with other aroylhydrazones, but substituents on the pyrazole or aromatic rings significantly alter physicochemical and biological properties. Key analogs include:
Key Observations:
- Electron-Donating Groups (e.g., methoxy in MLT_FUR) improve antimicrobial activity by enhancing membrane permeability .
- Planar Structures (e.g., 2-oxofuran derivatives) favor intercalation with biomolecules but may reduce bioavailability .
Notes:
Physicochemical Properties and Stability
Solubility and Stability
Crystallographic Insights
- X-ray studies of analogs (e.g., N'-(3-bromo-5-chloro-2-hydroxybenzylidene) ) reveal intramolecular H-bonding (O–H⋯N) and planar geometry, critical for crystal packing and stability.
- The pyrazole ring in the target compound may adopt a twisted conformation, reducing π-π interactions compared to fully planar analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
